Methylamine hydrochloride (CAS 593-51-1) is a stable, white crystalline solid that serves as a standard anhydrous source of the methylammonium cation and methylamine base for industrial synthesis. Unlike free methylamine, which is a highly flammable and toxic gas at room temperature, the hydrochloride salt provides a non-volatile, easily weighable, and highly soluble precursor. It is extensively utilized in pharmaceutical manufacturing for reductive aminations, in agrochemical synthesis, and as a critical crystallization-controlling additive in the fabrication of high-efficiency organic-inorganic perovskite solar cells. Its broad solubility in polar solvents like water and ethanol, combined with its insolubility in non-polar organics, makes it highly suited for selective precipitation and purification workflows [1].
Substituting methylamine hydrochloride with aqueous methylamine (typically 40% by weight) introduces bulk water into the reaction matrix, which is detrimental to moisture-sensitive syntheses such as anhydrous reductive aminations and perovskite precursor formulations. This substitution necessitates complex biphasic separations or extensive drying steps that reduce overall yield and increase cycle times [1]. Conversely, utilizing anhydrous methylamine gas requires specialized pressurized cylinders, rigorous ventilation infrastructure, and strict safety protocols due to its explosive limits and high toxicity. The hydrochloride salt bypasses these logistical and chemical barriers, providing a stable, stoichiometric, and easily handled solid that releases the free base only upon targeted in situ neutralization [2].
The conversion of methylamine to its hydrochloride salt fundamentally alters its physical state and volatility, which is a primary driver for its procurement in standard laboratory and industrial settings. Methylamine hydrochloride exhibits a vapor pressure of just 0.134 Pa at 25 °C, existing as a stable crystalline powder. In strict contrast, free methylamine is a gas with a vapor pressure of 304,000 Pa (304 kPa) at 20 °C . This massive reduction in volatility mitigates inhalation exposure risks during routine weighing and transfer operations.
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | 0.134 Pa at 25 °C |
| Comparator Or Baseline | Free methylamine gas (304,000 Pa at 20 °C) |
| Quantified Difference | >2 million-fold reduction in vapor pressure |
| Conditions | Standard ambient temperature (20-25 °C) |
Eliminates the requirement for pressurized gas cylinders and specialized safety infrastructure, significantly lowering procurement and operational costs.
In the synthesis of pharmaceutical intermediates via reductive amination, the presence of water can drive equilibrium toward the starting materials or cause side reactions. Using standard 40% aqueous methylamine introduces 60% water by weight into the reaction. By employing methylamine hydrochloride alongside a base in organic solvents (e.g., methylene chloride), the amine is generated in situ under controlled, low-moisture conditions[1]. This approach allows for the direct isolation of highly pure imine intermediates or final amine salts via solvent exchange, bypassing the poor yields and overalkylation often seen with direct aqueous alkylation methods.
| Evidence Dimension | Introduced Water Content |
| Target Compound Data | 0% intrinsic water (anhydrous solid) |
| Comparator Or Baseline | Aqueous methylamine (60% water by weight) |
| Quantified Difference | 100% elimination of bulk solvent water introduction |
| Conditions | Reductive amination in non-polar or moderately polar organic solvents |
Enables high-yield synthesis of moisture-sensitive intermediates without the need for aggressive post-reaction drying or complex biphasic separations.
In the fabrication of formamidinium lead iodide (FAPbI3) perovskite solar cells, the addition of methylamine hydrochloride (MACl) as a volatile additive dramatically improves film morphology and optoelectronic properties. Studies demonstrate that incorporating MACl into the precursor solution increases the Power Conversion Efficiency (PCE) of the resulting devices to 16.86%, compared to just 8.55% for pristine FAPbI3 films without the additive [1]. The MACl acts as a transition stabilizer, increasing grain size and crystallinity while inhibiting the formation of the detrimental non-photoactive δ-phase.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 16.86% PCE (with MACl additive) |
| Comparator Or Baseline | 8.55% PCE (pristine FAPbI3 without MACl) |
| Quantified Difference | +8.31% absolute increase in PCE (nearly 2x improvement) |
| Conditions | Spin-coated FAPbI3 thin films, backward scanning measurement |
MACl is an essential procurement item for photovoltaic researchers and manufacturers aiming to achieve commercially viable, high-efficiency perovskite solar cells.
Methylamine hydrochloride offers a highly differentiated solubility profile compared to its free base form, which is critical for downstream purification. It is highly soluble in water (1080 g/L at 20 °C) and moderately soluble in ethanol (29.1 g/100g at 78 °C), but entirely insoluble in non-polar solvents such as chloroform, diethyl ether, and ethyl acetate [1]. This stark solubility contrast allows chemists to selectively precipitate the hydrochloride salt from organic reaction mixtures simply by adjusting the solvent polarity or adding an anti-solvent, facilitating straightforward product recovery.
| Evidence Dimension | Solubility in non-polar solvents |
| Target Compound Data | Insoluble in chloroform and diethyl ether |
| Comparator Or Baseline | Free methylamine (highly miscible/soluble in organic solvents) |
| Quantified Difference | Complete insolubility vs. high miscibility |
| Conditions | Standard laboratory extraction and precipitation workflows |
Simplifies industrial purification steps by allowing rapid crystallization and filtration, reducing the reliance on energy-intensive distillation.
Because it introduces no bulk water, methylamine hydrochloride is frequently selected as the reagent for synthesizing secondary amines via reductive amination in organic solvents. It allows for the controlled, in situ generation of methylamine, preventing the overalkylation and equilibrium issues associated with aqueous methylamine solutions [1].
Procured as a high-purity dopant, MACl is utilized in the manufacturing of FAPbI3 and MAPbI3 perovskite thin films. It acts as a volatile transition stabilizer during the annealing process, nearly doubling the Power Conversion Efficiency (PCE) by enlarging grain sizes and suppressing the formation of the inactive δ-phase [2].
Methylamine hydrochloride is utilized in the synthesis of methyl isothiocyanate via reaction with carbon disulfide and a base. Using the solid hydrochloride salt instead of aqueous solutions provides better control over the reaction stoichiometry and exotherm, leading to high-yield, reproducible industrial scale-up[3].